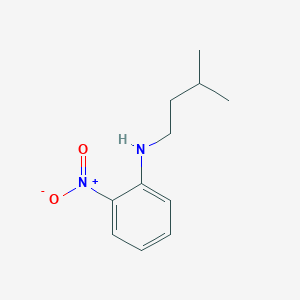

N-(3-methylbutyl)-2-nitroaniline

Description

N-(3-Methylbutyl)-2-nitroaniline is a nitroaniline derivative characterized by a 2-nitroaniline core substituted with a 3-methylbutyl group at the amine nitrogen. The compound’s structure combines aromatic nitro functionality with a branched alkyl chain, which may influence its solubility, reactivity, and biological interactions.

Properties

Molecular Formula |

C11H16N2O2 |

|---|---|

Molecular Weight |

208.26 g/mol |

IUPAC Name |

N-(3-methylbutyl)-2-nitroaniline |

InChI |

InChI=1S/C11H16N2O2/c1-9(2)7-8-12-10-5-3-4-6-11(10)13(14)15/h3-6,9,12H,7-8H2,1-2H3 |

InChI Key |

GGNSUYDFIMBOED-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCNC1=CC=CC=C1[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-Benzyl-3-Nitroaniline

- Structure : Features a benzyl group instead of a 3-methylbutyl chain attached to the nitroaniline core .

- Molecular Formula : C₁₃H₁₂N₂O₂ (vs. C₁₁H₁₆N₂O₂ for N-(3-methylbutyl)-2-nitroaniline).

- Applications: N-Benzyl-3-nitroaniline is used in synthetic chemistry for derivatization and intermediate synthesis .

2-(2-Nitroanilino)ethanol

- Structure : Substituted with a hydroxyethyl group at the amine nitrogen .

- Molecular Formula : C₈H₁₀N₂O₃.

- Key Differences: The hydroxyl group in 2-(2-nitroanilino)ethanol enhances polarity and hydrogen-bonding capacity compared to the hydrophobic 3-methylbutyl chain. Toxicity: Safety data sheets highlight risks associated with nitroaniline derivatives, though specific hazards for N-(3-methylbutyl)-2-nitroaniline remain unstudied .

3-Fluoro-N-(4-Methoxybenzyl)-N-Methyl-2-Nitroaniline

- Structure : Contains a fluorinated nitroaniline core with a methoxybenzyl and methyl group .

- Molecular Formula : C₁₅H₁₃FN₂O₃.

- Key Differences :

Aliphatic Amides with 3-Methylbutyl Groups

- Examples : N-(3-Methylbutyl)propanamide (C₄), N-(3-Methylbutyl)acetamide (C₂) .

- Key Differences: These compounds lack the aromatic nitro group but share the 3-methylbutyl chain.

Data Table: Structural and Functional Comparison

Research Findings and Gaps

- Synthetic Routes : While nitroaniline derivatives are commonly synthesized via nucleophilic substitution or acylation (e.g., 4-nitrobenzamide derivatives ), specific methods for N-(3-methylbutyl)-2-nitroaniline require further exploration.

- Safety Data : Hazards for similar nitroanilines (e.g., irritancy, toxicity) are documented , but specific studies on N-(3-methylbutyl)-2-nitroaniline are absent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.